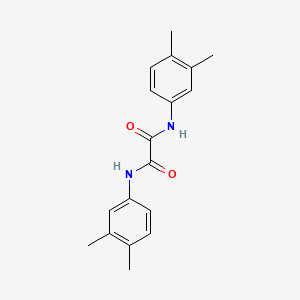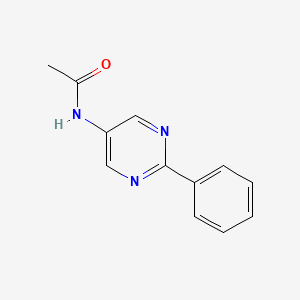![molecular formula C17H24FN3O2 B7539896 N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide](/img/structure/B7539896.png)
N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide, also known as TFB-TBOA, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the excitatory amino acid transporter subtype 3 (EAAT3), which is responsible for the reuptake of glutamate in the brain. TFB-TBOA has been shown to have a number of potential applications in the field of neuroscience, including the study of synaptic plasticity, neurodegenerative diseases, and drug addiction.
作用机制
The mechanism of action of N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide involves the inhibition of EAAT3, which is responsible for the reuptake of glutamate in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its reuptake is critical for maintaining normal synaptic function. By inhibiting EAAT3, this compound increases the concentration of extracellular glutamate, which can lead to enhanced synaptic transmission and plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mediated by its inhibition of EAAT3. By increasing the concentration of extracellular glutamate, this compound can enhance synaptic transmission and plasticity. This can have a number of effects on neuronal function, including changes in learning and memory, drug addiction, and neurodegenerative diseases.
实验室实验的优点和局限性
One of the key advantages of N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide is its potency and selectivity for EAAT3. This makes it a valuable tool for investigating the physiological and pathological functions of this transporter. However, there are also some limitations to its use in lab experiments. For example, this compound can be toxic to cells at high concentrations, which can limit its use in certain types of experiments. Additionally, its effects on other transporters and receptors in the brain are not well understood, which can complicate the interpretation of experimental results.
未来方向
There are a number of potential future directions for research on N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide. One area of interest is the development of new compounds that are even more potent and selective inhibitors of EAAT3. Another area of interest is the investigation of the role of EAAT3 in other neurological disorders, such as epilepsy and schizophrenia. Additionally, there is a growing interest in the development of drugs that target glutamate transporters as a potential treatment for a range of neurological disorders.
合成方法
N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide can be synthesized using a multi-step process that involves the reaction of several different chemical reagents. The synthesis typically begins with the reaction of tert-butylamine with 4-fluorobenzoyl chloride to produce N-tert-butyl-4-fluorobenzamide. This compound is then reacted with piperazine to produce N-tert-butyl-2-(4-fluorobenzoyl)piperazine, which is subsequently reacted with acetic anhydride to produce the final product, this compound.
科学研究应用
N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide has been used extensively in scientific research to study the role of EAAT3 in the brain. It has been shown to be a potent and selective inhibitor of EAAT3, which makes it a valuable tool for investigating the physiological and pathological functions of this transporter. This compound has been used to study the effects of glutamate reuptake on synaptic plasticity, learning and memory, and drug addiction. It has also been used to investigate the role of EAAT3 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c1-17(2,3)19-15(22)12-20-8-10-21(11-9-20)16(23)13-4-6-14(18)7-5-13/h4-7H,8-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVFILLKTGJKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCN(CC1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopropyl-N-[5-[2-(3-methyl-4-propan-2-ylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7539822.png)
![N-[5-[2-(3-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7539831.png)

![N-(4-acetamidophenyl)-2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetamide](/img/structure/B7539839.png)

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B7539859.png)
![N-[2-(methylamino)-2-oxoethyl]-3-phenylfuran-2-carboxamide](/img/structure/B7539870.png)
![[2-Oxo-2-(pentan-3-ylamino)ethyl] 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7539871.png)


![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7539889.png)
![4,5-Dichloro-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one](/img/structure/B7539905.png)
![[2-[(2-Methyl-1,3-dioxoisoindol-5-yl)amino]-2-oxoethyl] 2-(3,4,5-trimethoxyphenyl)acetate](/img/structure/B7539912.png)